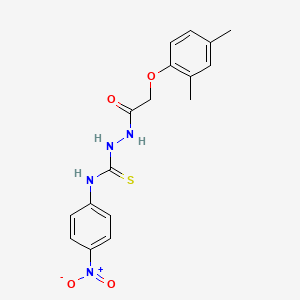
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide (DMNPT) is a synthetic compound used for a variety of scientific research applications. It is a derivative of thiosemicarbazide, a small organic molecule that has been studied for its potential applications in many fields of science, including biochemistry, pharmacology, and medicinal chemistry. DMNPT is a useful tool for researchers due to its unique chemical structure, which allows it to interact with a variety of biological molecules in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Thiosemicarbazide derivatives exhibit potential as groundbreaking therapeutic agents against cancer. For instance, certain compounds have shown cytotoxic effects on gastric cancer cells while maintaining low toxicity towards normal fibroblasts. These effects are attributed to their DNA intercalating properties, leading to DNA damage such as abasic sites and double-strand breaks, ultimately affecting cell cycle progression, particularly at the replication stage (Pitucha et al., 2020). Another study synthesized thiosemicarbazide derivatives that demonstrated significant cytotoxicity against melanoma cells, without harming normal fibroblasts. These compounds were found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme crucial for pyrimidine synthesis in rapidly proliferating cancer cells, highlighting a potential therapeutic target (Kozyra et al., 2022).
Antimicrobial Applications
Thiosemicarbazide derivatives have been investigated for their antimicrobial activities. Novel thiosemicarbazones and their copper complexes, for example, have been identified for their pronounced redox activity and have been characterized for their antimicrobial efficacy. The structural and electrochemical properties of these compounds make them suitable candidates for the development of potent antimicrobial agents (Jansson et al., 2010). Another study reported the synthesis of thiosemicarbazides with promising in-vitro antimicrobial activity, shedding light on the potential therapeutic uses of these organosulfur compounds (El-Sawi et al., 2013).
Structural and Mechanistic Insights
Thiosemicarbazide derivatives have also been the focus of structural and mechanistic studies. Spectral and X-ray diffraction studies of compounds like N-(2-Nitrophenyl)-5-Phenyl-1,3,4-Oxadiazole-2-Amine have provided insights into the structural characteristics of thiosemicarbazides, including the presence of hydrogen bonds in their crystal packing, which are crucial for their biological activity (Aparna et al., 2011). Such detailed structural analyses are essential for understanding the interaction mechanisms of these compounds with biological targets, potentially leading to the design of more effective therapeutics.
Eigenschaften
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-11-3-8-15(12(2)9-11)25-10-16(22)19-20-17(26)18-13-4-6-14(7-5-13)21(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAKMRRIGCZIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)
![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)
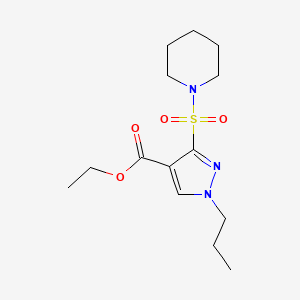
![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)
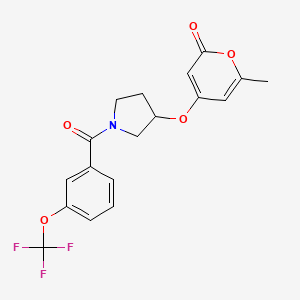
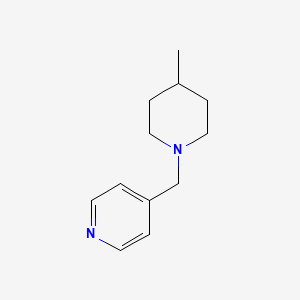
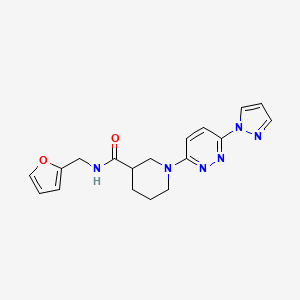
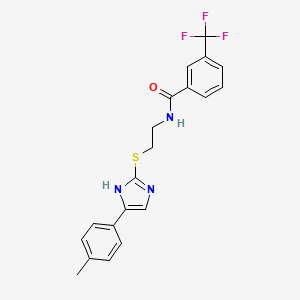

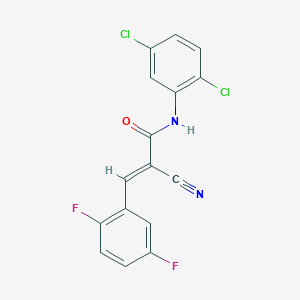

![N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2871258.png)
